molecular formula C6H6ClNS B14076618 3-Chloro-4-(methylthio)pyridine

3-Chloro-4-(methylthio)pyridine

Cat. No.: B14076618
M. Wt: 159.64 g/mol
InChI Key: ZJMCIZSVWDRGTD-UHFFFAOYSA-N
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Description

3-Chloro-4-(methylthio)pyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(methylthio)pyridine typically involves the chlorination of 4-(methylthio)pyridine. One common method includes the reaction of 4-(methylthio)pyridine with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (DCM) at a temperature range of 0-25°C to ensure the selective chlorination at the 3-position of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(methylthio)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 3-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the pyridine ring.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride, NaH) in solvents like DCM or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as H₂O₂ or m-CPBA in solvents like acetonitrile or dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Substitution: Formation of 3-substituted-4-(methylthio)pyridine derivatives.

    Oxidation: Formation of 3-chloro-4-(methylsulfinyl)pyridine or 3-chloro-4-(methylsulfonyl)pyridine.

    Reduction: Formation of 4-(methylthio)pyridine or reduced pyridine derivatives.

Scientific Research Applications

3-Chloro-4-(methylthio)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a building block for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(methylthio)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and methylthio groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(methylsulfinyl)pyridine
  • 3-Chloro-4-(methylsulfonyl)pyridine
  • 4-(Methylthio)pyridine

Uniqueness

3-Chloro-4-(methylthio)pyridine is unique due to the combination of the chlorine and methylthio groups, which confer distinct chemical reactivity and potential biological activity. Compared to its analogs, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H6ClNS

Molecular Weight

159.64 g/mol

IUPAC Name

3-chloro-4-methylsulfanylpyridine

InChI

InChI=1S/C6H6ClNS/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3

InChI Key

ZJMCIZSVWDRGTD-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=NC=C1)Cl

Origin of Product

United States

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